molecular formula C9H4ClFO3 B2703360 6-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid CAS No. 1597969-88-4

6-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid

Cat. No.: B2703360
CAS No.: 1597969-88-4
M. Wt: 214.58
InChI Key: XRAQTUVOOCAJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid (CAS 1597969-88-4) is a high-purity halogenated benzofuran derivative supplied for advanced research and development. With a molecular formula of C₉H₄ClFO₃ and a molecular weight of 214.58 g/mol, this compound serves as a versatile building block in medicinal chemistry and drug discovery . The benzofuran scaffold is recognized for its wide array of pharmacological activities . Specifically, substituted benzofuran derivatives have demonstrated significant potential in scientific research as antimicrobial and antibreast cancer agents . Researchers utilize this compound as a key synthetic intermediate for designing novel molecules. Its mechanism of action in various studies is often linked to the inhibition of critical bacterial enzymes, such as DNA gyrase, or interaction with other biological targets like topoisomerase I and various kinases, which can disrupt essential cellular processes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-7-fluoro-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFO3/c10-6-2-1-4-5(9(12)13)3-14-8(4)7(6)11/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAQTUVOOCAJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CO2)C(=O)O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid typically involves the cyclization of appropriately substituted precursors. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, are likely applied.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The presence of halogens (chlorine and fluorine) makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted benzofuran derivatives.

    Reduced Products: Alcohol derivatives of the benzofuran ring.

    Esterified Products: Ester derivatives formed from the reaction with alcohols.

Scientific Research Applications

6-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-chloro-7-fluoro-1-benzofuran-3-carboxylic acid with analogous benzofuran derivatives, focusing on substituent effects, molecular properties, and reported applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 6-Cl, 7-F, 3-COOH C₁₀H₈ClFO₃ 192.17 High electronegativity; used in drug discovery
6-Chloro-1-benzofuran-3-carboxylic acid 6-Cl, 3-COOH C₉H₅ClO₃ 196.59 Reduced solubility due to absence of fluorine; intermediate in agrochemicals
7-Fluoro-1-benzofuran-3-carboxylic acid 7-F, 3-COOH C₉H₅FO₃ 180.13 Enhanced metabolic stability; explored in PET imaging probes
5-Bromo-1-benzofuran-3-carboxylic acid 5-Br, 3-COOH C₉H₅BrO₃ 241.04 Larger steric bulk; used in metal-organic frameworks (MOFs)

Key Findings:

Solubility : The fluorine atom at the 7-position increases polarity, offering better aqueous solubility than the 6-chloro-only derivative.

Biological Activity

6-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H4ClFO3C_9H_4ClFO_3. The compound features a benzofuran core with a chlorine atom at the 6th position and a fluorine atom at the 7th position, contributing to its unique chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. For instance, it has been noted to have activity against Gram-positive bacteria, although specific minimum inhibitory concentration (MIC) values are yet to be established.
  • Antioxidant Properties : This compound has been identified as a novel antioxidant in medicinal chemistry, indicating its potential role in combating oxidative stress-related diseases.

The biological effects of this compound are likely mediated through interactions with specific molecular targets such as enzymes or receptors. Its structural similarity to other bioactive benzofuran derivatives suggests that it may inhibit certain enzyme activities or modulate receptor functions involved in various biochemical pathways.

Case Studies and Experimental Data

  • Antimicrobial Activity : In a study examining various benzofuran derivatives, compounds similar in structure to this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The observed MIC values ranged from 4.69 µM to 22.9 µM against various strains, suggesting potential for further exploration in therapeutic applications .
  • Antioxidant Studies : Investigations into the antioxidant capabilities of benzofuran derivatives revealed that compounds like this compound could effectively scavenge free radicals, thereby reducing oxidative damage in cellular models.

Comparative Analysis with Related Compounds

To better understand the biological implications of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique FeaturesReported Activity
This compoundC9H4ClFO3Chlorine at position 6Antimicrobial, Antioxidant
5-Fluoro-2-benzofuran-3-carboxylic acidC9H5FNO3Fluorine at position 5Moderate Antimicrobial
6-Fluoro-1-benzofuran-7-carboxylic acidC9H5FO3Fluorine at position 6Antioxidant Properties

Q & A

Q. Example Protocol

StepReagents/ConditionsYield
1K2_2CO3_3, 1,4-dioxane, 80°C, 12h75%
2NaOH, H2_2O/EtOH, reflux, 6h85%

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

  • 1^1H/13^{13}C NMR : To confirm substituent positions and aromaticity.
  • High-resolution MS : For molecular weight validation.
  • X-ray crystallography : Resolves crystal packing and bond geometries. SHELXL (part of the SHELX suite) is widely used for refinement, particularly for handling twinned or high-resolution datasets .

Q. Crystallographic Parameters

ParameterValue
Space groupP21_1/c
Z4
R-factor< 5% (high-res)

Advanced: How can computational methods enhance understanding of reactivity or bioactivity?

  • DFT studies : Predict electrophilic substitution sites (Cl/F directing effects).
  • Molecular docking : Screen for interactions with biological targets (e.g., enzymes with halogen-binding pockets).
  • MD simulations : Study solvation effects on stability .

Basic: What are the stability considerations for this compound under experimental conditions?

  • Thermal stability : Decomposition above 200°C (TGA data recommended).
  • Light sensitivity : Store in amber vials due to benzofuran UV absorption.
  • Hydrolysis : Protect carboxylic acid from moisture via anhydrous conditions .

Advanced: How to design SAR studies for derivatives of this compound?

  • Variation of substituents : Replace Cl/F with other halogens or electron-withdrawing groups.
  • Carboxylic acid bioisosteres : Test amides or esters for improved bioavailability.
  • Pharmacophore mapping : Correlate crystallographic data (e.g., dihedral angles) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.